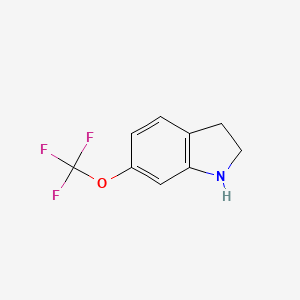

(R)-De(trifluoromethyl) Fluoxetine Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

®-De(trifluoromethyl) Fluoxetine Hydrochloride is a derivative of fluoxetine, a well-known selective serotonin reuptake inhibitor (SSRI) commonly used as an antidepressant. This compound is characterized by the removal of the trifluoromethyl group from the fluoxetine molecule, resulting in unique chemical and pharmacological properties.

Mecanismo De Acción

Target of Action

The primary target of ®-De(trifluoromethyl) Fluoxetine Hydrochloride, also known as ®-Fluoxetine, is the serotonin transporter . This transporter plays a crucial role in the reuptake of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .

Mode of Action

®-Fluoxetine acts as a selective serotonin reuptake inhibitor (SSRI) . It binds to the serotonin transporter, inhibiting the reuptake of serotonin into the presynaptic neuron . This action increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonin signaling .

Biochemical Pathways

The enhanced serotonin signaling affects various biochemical pathways. The increased serotonin concentration in the synaptic cleft can lead to downstream effects such as mood elevation, reduced anxiety, and improved sleep patterns .

Pharmacokinetics

It is known that fluoxetine, the racemic mixture of ®- and (s)-fluoxetine, undergoes extensive metabolism in the liver, primarily through the cytochrome p450 (cyp) enzyme system . Fluoxetine is metabolized to its active metabolite norfluoxetine by CYP2D6, CYP2C9, and CYP2C19, with CYP2D6 playing the greatest role in metabolism of the parent compound .

Result of Action

The result of ®-Fluoxetine’s action is an increase in serotonin signaling, which can lead to mood elevation and reduced symptoms of depression .

Action Environment

The action, efficacy, and stability of ®-Fluoxetine can be influenced by various environmental factors. For example, individual differences in the expression and function of the CYP enzymes can affect the metabolism and therefore the efficacy of ®-Fluoxetine . Additionally, factors such as diet, concurrent medications, and overall health status can also influence the action of ®-Fluoxetine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-De(trifluoromethyl) Fluoxetine Hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with ®-Fluoxetine, which is an enantiomer of fluoxetine.

De(trifluoromethylation): The trifluoromethyl group is removed using specific reagents and conditions. This step often involves the use of reducing agents or catalytic hydrogenation.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of ®-De(trifluoromethyl) Fluoxetine Hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification techniques.

Types of Reactions:

Reduction: Reduction reactions may involve the addition of hydrogen atoms, often using reducing agents like sodium borohydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation reactions often use reagents like chlorine or bromine.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Aplicaciones Científicas De Investigación

®-De(trifluoromethyl) Fluoxetine Hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reference compound in studies involving SSRI analogs and derivatives.

Biology: The compound is studied for its effects on serotonin reuptake and its potential as a tool for understanding serotonin-related pathways.

Medicine: Research focuses on its potential therapeutic effects and side effect profile compared to fluoxetine.

Industry: It is used in the development of new antidepressant drugs and in the study of drug metabolism and pharmacokinetics.

Comparación Con Compuestos Similares

Fluoxetine: The parent compound, known for its antidepressant effects.

Norfluoxetine: A major active metabolite of fluoxetine.

Paroxetine: Another SSRI with a similar mechanism of action.

Uniqueness: ®-De(trifluoromethyl) Fluoxetine Hydrochloride is unique due to the absence of the trifluoromethyl group, which may result in different pharmacological effects and a potentially altered side effect profile. This makes it a valuable compound for comparative studies and the development of new therapeutic agents.

Propiedades

IUPAC Name |

(3R)-N-methyl-3-phenoxy-3-phenylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO.ClH/c1-17-13-12-16(14-8-4-2-5-9-14)18-15-10-6-3-7-11-15;/h2-11,16-17H,12-13H2,1H3;1H/t16-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKLKKVGMPUCUOE-PKLMIRHRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC[C@H](C1=CC=CC=C1)OC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82248-59-7 |

Source

|

| Record name | Atomoxetine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759104 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B592003.png)

![benzyl (3S)-4-[[(3S)-3-benzyl-2-oxopiperidin-3-yl]amino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B592013.png)

![5-(Benzo[d][1,3]dioxol-5-yl)picolinic acid](/img/structure/B592018.png)

![6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B592023.png)

![6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B592024.png)

![6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B592026.png)